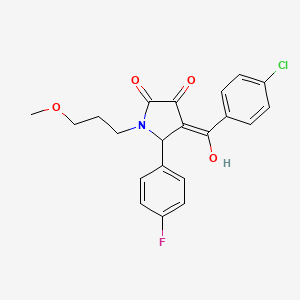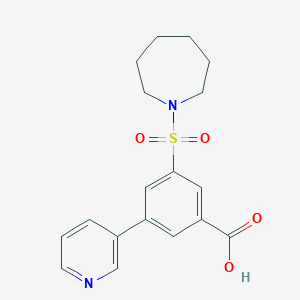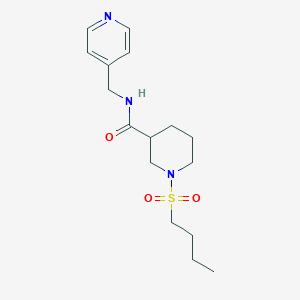![molecular formula C20H23N3O4S B5281543 ETHYL 4-(2-{[2-(2-THIENYL)ACETYL]AMINO}BENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B5281543.png)
ETHYL 4-(2-{[2-(2-THIENYL)ACETYL]AMINO}BENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(2-{[2-(2-THIENYL)ACETYL]AMINO}BENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that features a combination of thiophene, benzoyl, and pyrazinecarboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-{[2-(2-THIENYL)ACETYL]AMINO}BENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(2-{[2-(2-THIENYL)ACETYL]AMINO}BENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and pyrazinecarboxylate moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the benzoyl group can produce benzyl derivatives .
Scientific Research Applications
ETHYL 4-(2-{[2-(2-THIENYL)ACETYL]AMINO}BENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 4-(2-{[2-(2-THIENYL)ACETYL]AMINO}BENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and benzoyl groups can engage in π-π stacking interactions, while the pyrazinecarboxylate moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share structural similarities with ETHYL 4-(2-{[2-(2-THIENYL)ACETYL]AMINO}BENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE.
Benzoyl Derivatives: Benzoyl chloride and benzoyl peroxide are commonly used in organic synthesis and share the benzoyl functional group.
Pyrazinecarboxylate Derivatives: Compounds such as pyrazine-2-carboxylic acid and pyrazine-2-carboxamide are structurally related.
Uniqueness
This compound is unique due to its combination of thiophene, benzoyl, and pyrazinecarboxylate groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
ethyl 4-[2-[(2-thiophen-2-ylacetyl)amino]benzoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-2-27-20(26)23-11-9-22(10-12-23)19(25)16-7-3-4-8-17(16)21-18(24)14-15-6-5-13-28-15/h3-8,13H,2,9-12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLNXUYJPJOIAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(allylthio)-6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5281476.png)
![2-[(4-fluorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5281482.png)

![5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B5281492.png)

![1-methyl-9-[(4-methyl-2-phenylpyrimidin-5-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5281521.png)
![5-chloro-N-[1-(cyclopropylcarbonyl)piperidin-3-yl]pyridine-2-carboxamide](/img/structure/B5281524.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B5281531.png)
![6,6-dimethyl-3-methylsulfanyl-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5281532.png)

![1-(ethylsulfonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine](/img/structure/B5281538.png)
![6-[(3S,4S)-3-(dimethylamino)-4-hydroxypyrrolidin-1-yl]-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B5281542.png)
![1-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B5281553.png)
![2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5281556.png)
